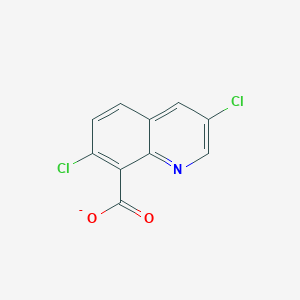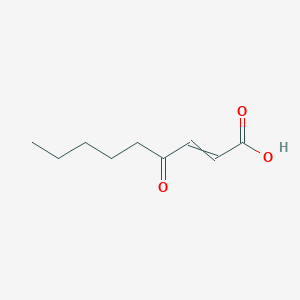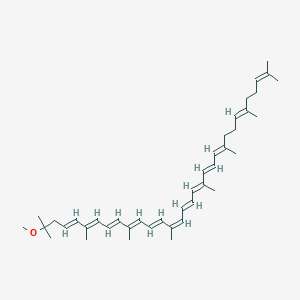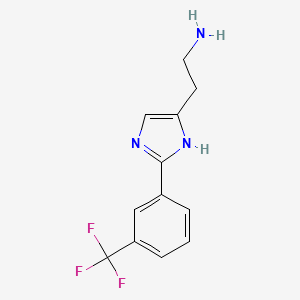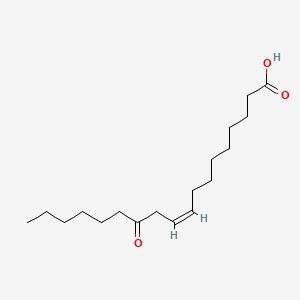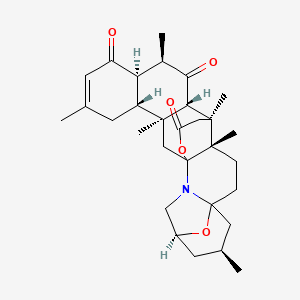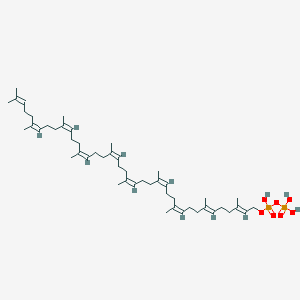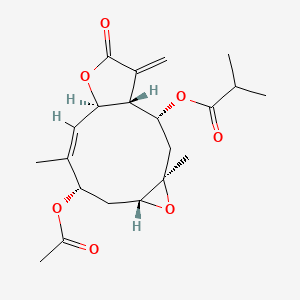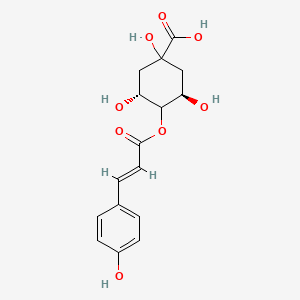
4-Carboxy-2-oxo-3-hexenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid is a tricarboxylic acid and an enone. It is a conjugate acid of a (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate.
Aplicaciones Científicas De Investigación
Enzymatic Catalysis and Reaction Mechanisms
4-Carboxy-2-oxo-3-hexenedioate plays a significant role in enzymatic reactions. For instance, the 4-oxalocrotonate tautomerase (4-OT) enzyme catalyzes a reaction involving this compound. In this process, Pro-1 acts as a base, abstracting a proton from 2-oxo-4-hexenedioate, leading to the formation of 2-oxo-3-hexenedioate. This reaction involves no general acid and highlights the enzyme's role in stabilizing the transition state and intermediate through hydrogen bonding and water molecule movement (Cisneros et al., 2003).
In another study, the same enzyme was shown to exhibit unique catalysis properties due to the substrate's carboxylate group. This group contributes to the enzyme's regio- and stereochemical fidelity by anchoring the substrate at the active site and facilitating catalysis (Lian et al., 1998).
Quantum Mechanical/Molecular Mechanical Calculations
Quantum mechanical/molecular mechanical (QM/MM) calculations provide insights into the catalytic mechanism of 4-oxalocrotonate tautomerase when interacting with this compound. These studies show that the reaction involves two steps of proton transfer, with the calculated free energy barriers aligning with experimental values, suggesting the importance of considering both the 2-oxo-4-hexenedioate and 2-hydroxymuconate substrates in the enzyme's catalysis mechanism (Cisneros et al., 2006).
Enzyme Evolution and Catalytic Activity
4-Oxalocrotonate tautomerase and its homologue YwhB have been studied for their low-level hydratase activity, which suggests an evolutionary route for the development of new enzymatic activities. This research highlights the critical roles of specific amino acids (Pro-1 and Arg-11) in facilitating the Michael addition of water, offering insights into the evolution of enzymatic functions (Wang et al., 2003).
Propiedades
Fórmula molecular |
C7H6O7 |
|---|---|
Peso molecular |
202.12 g/mol |
Nombre IUPAC |
(Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)(H,13,14)/b3-1- |
Clave InChI |
POTZSFVTPSBXLW-IWQZZHSRSA-N |
SMILES isomérico |
C(/C(=C/C(=O)C(=O)O)/C(=O)O)C(=O)O |
SMILES |
C(C(=CC(=O)C(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C(C(=CC(=O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


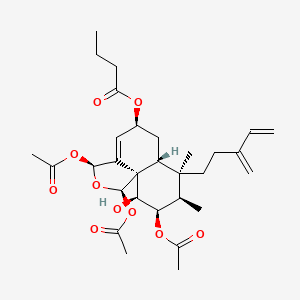
![(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol](/img/structure/B1237163.png)
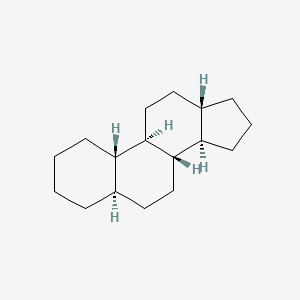
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)

